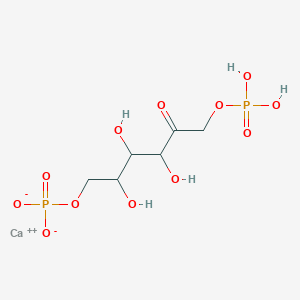
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is a complex organic compound that contains calcium, phosphate, and a hexyl group with multiple hydroxyl and keto functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate typically involves the reaction of calcium salts with organic phosphate esters under controlled conditions. One common method is the wet-chemical precipitation technique, where calcium ions are reacted with phosphate ions in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale wet-chemical processes, where the reactants are mixed in large reactors. The product is then purified through filtration, washing, and drying steps. The use of continuous reactors and automated control systems ensures consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the keto group can produce secondary alcohols .
Aplicaciones Científicas De Investigación
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as biocompatible coatings and nanomaterials.
Mecanismo De Acción
The mechanism of action of Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate involves its interaction with various molecular targets and pathways. The phosphate groups can participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer. The calcium ions play a role in stabilizing the structure and facilitating interactions with other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Tricalcium phosphate (Ca₃(PO₄)₂): A widely studied calcium phosphate with applications in bone regeneration.
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂): Known for its use in dental and orthopedic applications.
Calcium pyrophosphate (Ca₂P₂O₇): Used in various industrial applications, including as a food additive.
Uniqueness
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is unique due to its complex organic structure, which combines the properties of calcium phosphates with those of organic molecules. This dual nature allows it to participate in a wider range of chemical reactions and makes it suitable for specialized applications in biomedicine and materials science .
Propiedades
Fórmula molecular |
C6H12CaO12P2 |
|---|---|
Peso molecular |
378.18 g/mol |
Nombre IUPAC |
calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2 |
Clave InChI |
QIUINQIXDJNFJN-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)












